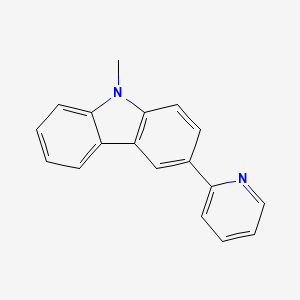
9-Methyl-3-(pyridin-2-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a methyl group at the 9th position and a pyridin-2-yl group at the 3rd position. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like toluene or dioxane, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-(pyridin-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, carbazole derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the pyridin-2-yl group enhances its binding affinity to biological targets, making it a potential candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are studied for their ability to inhibit specific enzymes and receptors, which could lead to new treatments for diseases like cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound without the methyl and pyridin-2-yl substitutions.
9-Methylcarbazole: Similar structure but lacks the pyridin-2-yl group.
3-(Pyridin-2-YL)carbazole: Lacks the methyl group at the 9th position.
Uniqueness
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is unique due to the combined presence of the methyl and pyridin-2-yl groups. This combination enhances its chemical reactivity and biological activity compared to its simpler counterparts. The methyl group increases its lipophilicity, while the pyridin-2-yl group improves its binding affinity to biological targets, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
809287-12-5 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
9-methyl-3-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C18H14N2/c1-20-17-8-3-2-6-14(17)15-12-13(9-10-18(15)20)16-7-4-5-11-19-16/h2-12H,1H3 |
InChI Key |
XPRZPARIMOMJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















